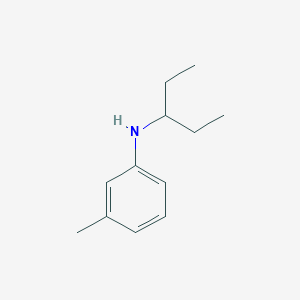

3-methyl-N-(pentan-3-yl)aniline

Übersicht

Beschreibung

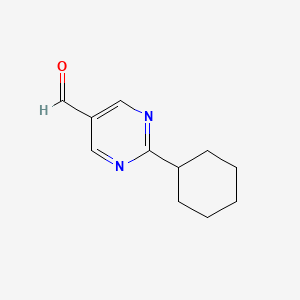

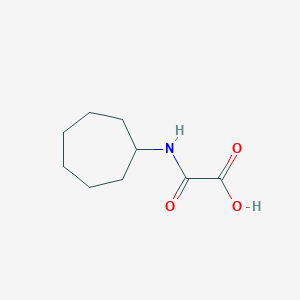

3-methyl-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C12H19N . It is a secondary amine with a pentyl group attached to the nitrogen atom. The compound has a molecular weight of 177.29 .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H19N/c1-4-11(5-2)13-12-8-6-7-10(3)9-12/h6-9,11,13H,4-5H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at room temperature and is shipped at normal temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

One study focused on the synthesis and characterization of novel compounds involving substituted anilines, which could be structurally related to 3-methyl-N-(pentan-3-yl)aniline. The research by Saeed et al. involved Michael addition of substituted anilines to methyl acrylate, followed by treatments leading to a variety of novel compounds, indicating the versatility of aniline derivatives in synthetic chemistry (Saeed, Hussain, Abbas, & Bolte, 2009).

Catalysis and Industrial Applications

Xu Dan-qian's work on the synthesis of N-(pentan-3-ylidene)-3,4-dimethyl Aniline catalyzed by acidic ionic liquids suggests potential industrial applications of similar compounds. The study demonstrates the efficient catalytic synthesis of an important intermediate of pendimethalin, highlighting the role of such compounds in agricultural chemistry and possibly in the synthesis of herbicides (Xu Dan-qian, 2011).

Environmental Applications

The degradation of aniline and its derivatives by bacterial strains, as studied by Liu et al., provides insights into the bioremediation potential of compounds structurally similar to this compound. The study emphasizes the capacity of certain bacteria to use anilines as sole carbon and energy sources, indicating the relevance of such compounds in environmental cleanup efforts (Liu, Yang, Huang, Zhou, & Liu, 2002).

Biofuel and Energy Research

Research on pentanol isomer synthesis in engineered microorganisms by Cann and Liao explores the potential of compounds with similar structural features for biofuel applications. This study highlights the biotechnological approaches to producing biofuels from microbial fermentations, underscoring the relevance of such chemical structures in renewable energy research (Cann & Liao, 2009).

Corrosion Inhibition

A study on the inhibition of copper corrosion by ketene dithioacetal derivatives could hint at the potential applications of this compound in material science, particularly in corrosion protection. Fiala et al. demonstrated the efficacy of certain compounds in reducing the corrosion rate of copper, suggesting that structurally or functionally related compounds might also serve as effective corrosion inhibitors (Fiala, Chibani, Darchen, Boulkamh, & Djebbar, 2007).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H312, and H332 . These statements indicate that the compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding inhalation of vapor or mist and keeping away from sources of ignition .

Eigenschaften

IUPAC Name |

3-methyl-N-pentan-3-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-11(5-2)13-12-8-6-7-10(3)9-12/h6-9,11,13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKDDUZXXMWFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine](/img/structure/B1416216.png)

![2-[Methyl(piperidin-4-yl)amino]ethanol](/img/structure/B1416219.png)